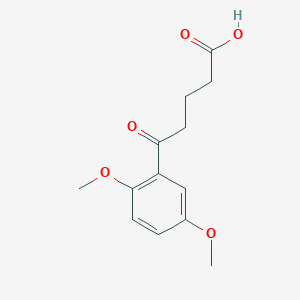
5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.Aplicaciones Científicas De Investigación
Sustainable Alternatives and Biomass Conversion
- Conversion to Furan Derivatives for Sustainable Materials : Compounds like 5-Hydroxymethylfurfural (HMF), which can be produced from plant biomass, are seen as versatile reagents for the chemical industry, potentially replacing non-renewable hydrocarbon sources. These compounds are valuable for creating sustainable polymers, fuels, and various chemicals, suggesting a possible area where derivatives of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid could find application (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Synthesis and Chemical Building Blocks
- Organic Synthesis Applications : The use of HMF in organic synthesis highlights the potential for derivatives of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid to serve as building blocks for synthesizing fine chemicals. This utility is based on the presence of functional groups that allow for diverse chemical reactions, indicating a broad scope for research and industrial applications in creating value-added chemicals from biomass-derived compounds (Fan, Verrier, Queneau, & Popowycz, 2019).
Environmental and Health Applications
- Antioxidant Activity Determination : Analytical methods for determining antioxidant activity, including tests like ORAC and HORAC, rely on chemical reactions that could be relevant for studying the antioxidant potential of 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid and its derivatives. This relevance is particularly notable in the context of food engineering and medical applications where antioxidant properties are crucial (Munteanu & Apetrei, 2021).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It also includes understanding the safe handling and storage procedures for the compound.
Direcciones Futuras
This involves identifying potential applications of the compound and areas where further research is needed.
Please note that the availability of this information depends on how much research has been done on the specific compound. For a novel or less-studied compound, some of this information may not be available. If you have a specific compound that is well-studied and you want information on it, please provide the name or structure of that compound.
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-9-6-7-12(18-2)10(8-9)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYOLLXPXIINET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301470 |
Source


|
| Record name | 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid | |
CAS RN |
63467-20-9 |
Source


|
| Record name | NSC143630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2,5-Dimethoxyphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




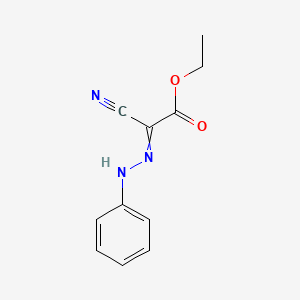
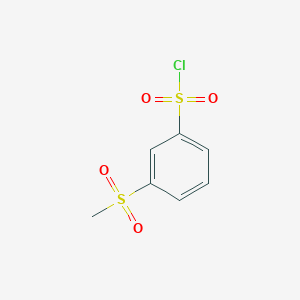
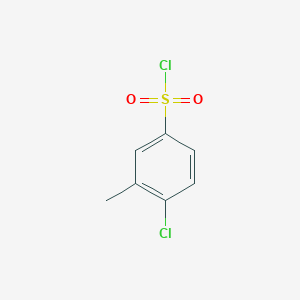
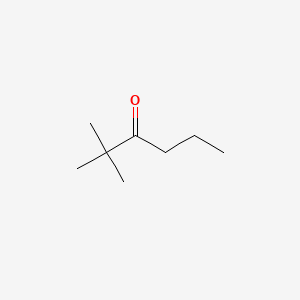
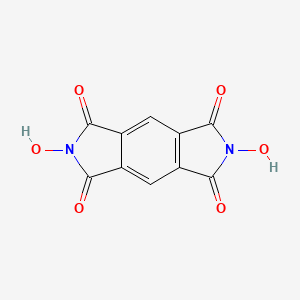
![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)
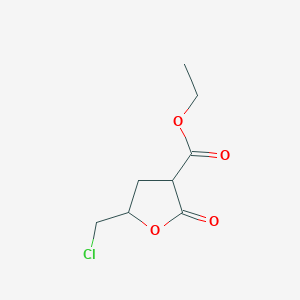
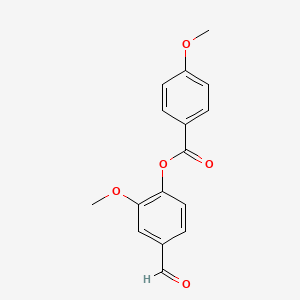
![6-Chloro-n,1-diphenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1296258.png)
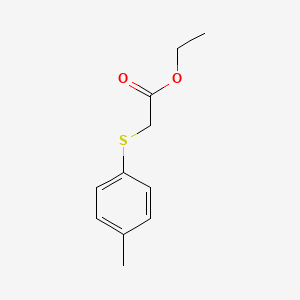
![6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1296263.png)